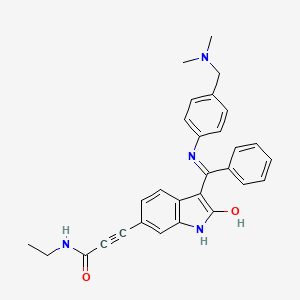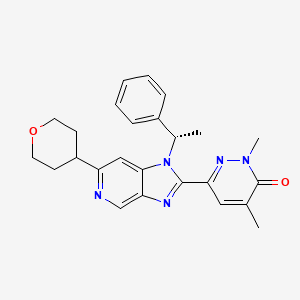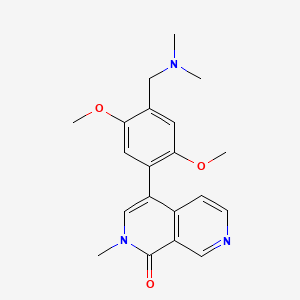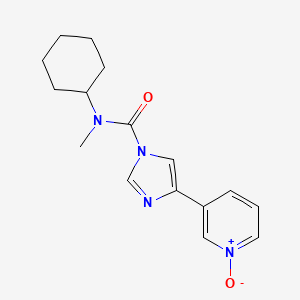
双-PEG2-PFP酯
描述
科学研究应用
Bis-PEG2-PFP ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a linker for the synthesis of complex molecules and conjugates . In biology and medicine, it is employed in the development of antibody-drug conjugates and proteolysis targeting chimeras, which are used for targeted drug delivery and protein degradation . In industry, Bis-PEG2-PFP ester is used in the production of various bioconjugates and functionalized materials .
作用机制
Target of Action
Bis-PEG2-PFP ester is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . In the case of ADCs, the target is typically a specific antigen on the surface of cancer cells . For PROTACs, the targets are typically disease-causing proteins within the cell .
Mode of Action
Bis-PEG2-PFP ester acts as a linker molecule in the formation of ADCs and PROTACs . In ADCs, it connects the antibody to the cytotoxic drug . In PROTACs, it links the ligand for the E3 ubiquitin ligase to the ligand for the target protein . The linker’s role is crucial as it ensures the correct orientation and spacing for optimal activity .
Biochemical Pathways
In the context of ADCs, once the conjugate binds to the antigen on the cancer cell, it is internalized and the cytotoxic drug is released, leading to cell death . For PROTACs, the conjugate brings the target protein and the E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The pharmacokinetics of Bis-PEG2-PFP ester are largely determined by the properties of the ADC or PROTAC it is part of . The hydrophilic PEG linker increases the water solubility of the compound, which can enhance its bioavailability .
Result of Action
The result of the action of Bis-PEG2-PFP ester is the selective killing of cancer cells in the case of ADCs , or the selective degradation of disease-causing proteins in the case of PROTACs .
Action Environment
The action of Bis-PEG2-PFP ester is influenced by various environmental factors. For instance, the stability of the amide bonds formed by the PFP ester moieties is less susceptible to hydrolysis, enhancing the stability of the compound . Additionally, the hydrophilic PEG linker increases the water solubility of the compound, which can be beneficial in aqueous environments .
生化分析
Biochemical Properties
Bis-PEG2-PFP ester plays a crucial role in biochemical reactions as a linker for bio-conjugation. It interacts with various enzymes, proteins, and other biomolecules to form stable amide bonds. The PFP ester moieties in Bis-PEG2-PFP ester are highly reactive towards amine groups, allowing it to form covalent bonds with proteins and peptides. This interaction is essential for the synthesis of ADCs, where Bis-PEG2-PFP ester links the antibody to the cytotoxic drug, and in PROTACs, where it connects the target protein to the E3 ubiquitin ligase .
Cellular Effects
Bis-PEG2-PFP ester influences various cellular processes by facilitating the targeted delivery of therapeutic agents. In ADCs, it helps deliver cytotoxic drugs specifically to cancer cells, thereby minimizing damage to healthy cells. This targeted approach can affect cell signaling pathways, gene expression, and cellular metabolism by inducing apoptosis in cancer cells. In PROTACs, Bis-PEG2-PFP ester aids in the degradation of target proteins, thereby modulating cellular functions and pathways .
Molecular Mechanism
The molecular mechanism of Bis-PEG2-PFP ester involves its ability to form stable covalent bonds with biomolecules. The PFP ester groups react with amine groups on proteins and peptides, forming amide bonds. This reaction is crucial for the stability and efficacy of ADCs and PROTACs. In ADCs, Bis-PEG2-PFP ester ensures the stable attachment of the cytotoxic drug to the antibody, while in PROTACs, it facilitates the formation of a ternary complex between the target protein and the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
In laboratory settings, Bis-PEG2-PFP ester exhibits stability over time, making it suitable for long-term studies. Its non-cleavable nature ensures that the linker remains intact during the experimental period, providing consistent results. The stability and degradation of Bis-PEG2-PFP ester can vary depending on the experimental conditions, such as temperature and pH. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where Bis-PEG2-PFP ester maintains its efficacy in delivering therapeutic agents over extended periods .
Dosage Effects in Animal Models
The effects of Bis-PEG2-PFP ester vary with different dosages in animal models. At optimal doses, it effectively delivers therapeutic agents to target cells, resulting in desired therapeutic outcomes. At high doses, Bis-PEG2-PFP ester may exhibit toxic or adverse effects, such as off-target binding and immune responses. Threshold effects have been observed, where a minimum concentration of Bis-PEG2-PFP ester is required to achieve significant therapeutic effects .
Metabolic Pathways
Bis-PEG2-PFP ester is involved in metabolic pathways related to its role as a linker in ADCs and PROTACs. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the degradation of target proteins in PROTACs. Additionally, Bis-PEG2-PFP ester can influence metabolic flux and metabolite levels by modulating the activity of target proteins and enzymes .
Transport and Distribution
Within cells and tissues, Bis-PEG2-PFP ester is transported and distributed through interactions with transporters and binding proteins. Its hydrophilic PEG linker enhances its solubility and facilitates its movement in aqueous environments. Bis-PEG2-PFP ester can accumulate in specific cellular compartments, depending on its interactions with cellular components .
Subcellular Localization
The subcellular localization of Bis-PEG2-PFP ester is influenced by its targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the cytoplasm or nucleus, where it exerts its activity. The localization of Bis-PEG2-PFP ester can affect its function and efficacy in delivering therapeutic agents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG2-PFP ester involves the reaction of polyethylene glycol with pentafluorophenyl ester. The process typically requires the use of organic solvents such as dimethylsulfoxide or dimethylformamide to dissolve the polyethylene glycol . The reaction is carried out under controlled conditions to ensure the formation of stable amide bonds. The pentafluorophenyl ester moieties are less susceptible to hydrolysis, making the reaction more efficient .
Industrial Production Methods: In industrial settings, the production of Bis-PEG2-PFP ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The compound is typically produced in batch processes, with careful monitoring of reaction parameters to optimize yield and purity .
化学反应分析
Types of Reactions: Bis-PEG2-PFP ester primarily undergoes substitution reactions, where the pentafluorophenyl ester groups react with primary and secondary amines to form stable amide bonds . This reaction is favored due to the stability of the pentafluorophenyl ester moieties, which are less prone to hydrolysis compared to other ester groups .
Common Reagents and Conditions: The common reagents used in reactions involving Bis-PEG2-PFP ester include primary and secondary amines, which react with the pentafluorophenyl ester groups to form amide bonds . The reactions are typically carried out in organic solvents such as dimethylsulfoxide or dimethylformamide, under controlled pH and temperature conditions .
Major Products: The major products formed from reactions involving Bis-PEG2-PFP ester are amide-linked conjugates, which are used in various applications such as antibody-drug conjugates and proteolysis targeting chimeras .
相似化合物的比较
Bis-PEG2-PFP ester is unique due to its non-cleavable polyethylene glycol linker and pentafluorophenyl ester groups, which provide stability and reactivity in various chemical environments . Similar compounds include succinic anhydride, EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester), and Fmoc-8-amino-3,6-dioxaoctanoic acid . These compounds also serve as linkers in the synthesis of antibody-drug conjugates and proteolysis targeting chimeras but differ in their chemical structures and reactivity .
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F10O6/c21-9-11(23)15(27)19(16(28)12(9)24)35-7(31)1-3-33-5-6-34-4-2-8(32)36-20-17(29)13(25)10(22)14(26)18(20)30/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFPFPKSMPNASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














